molecular formula C3H4N2 B1261487 1,3-dihydro-2H-imidazol-2-ylidene

1,3-dihydro-2H-imidazol-2-ylidene

Cat. No. B1261487
M. Wt: 68.08 g/mol
InChI Key: ATQYNBNTEXNNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazol-2-ylidene is a member of imidazol-2-ylidenes.

Scientific Research Applications

Molecular Structure and Bonding

1,3-Dihydro-2H-imidazol-2-ylidene shows unique properties in molecular structure and bonding. A study demonstrated its role in forming unconventional dihydrogen bonds, with the structure of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene·BH3 determined by X-ray crystallography (Ramnial et al., 2003).

Catalysis in Organic Synthesis

The compound has significant applications in catalysis. For instance, it was found to be an efficient catalyst in hydrogenation and transfer hydrogenation of ketones and imines (Burling et al., 2005). Additionally, it has been used as a catalyst in transesterification and acylation reactions, demonstrating versatility and efficiency in organic synthesis (Grasa et al., 2002).

Coordination Chemistry

In coordination chemistry, 1,3-dihydro-2H-imidazol-2-ylidene is used to stabilize various metal complexes. It acts as a ligand for transition metals, impacting the reactivity and stability of the resulting complexes (Tamm & Hahn, 1999). Its role in intramolecular C-H bond activation of ruthenium N-heterocyclic carbene complexes has also been explored (Zhang et al., 2009).

Electrochemical Applications

This compound has been studied in the context of electrochemical applications. It was synthesized via electrochemical reduction and used in ionic liquids, showcasing its compatibility and persistence in various mediums (Gorodetsky et al., 2004).

Reactivity and Derivatives

Studies have delved into the reactivity of 1,3-dihydro-2H-imidazol-2-ylidene, exploring its reaction with other compounds to form various derivatives. These derivatives have potential applications in different fields, such as pharmaceuticals and material science (Kuhn & Kratz, 1993).

properties

Product Name

1,3-dihydro-2H-imidazol-2-ylidene

Molecular Formula

C3H4N2

Molecular Weight

68.08 g/mol

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2,4-5H

InChI Key

ATQYNBNTEXNNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN[C]N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 2
1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 3
1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 4
1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 5
1,3-dihydro-2H-imidazol-2-ylidene
Reactant of Route 6
1,3-dihydro-2H-imidazol-2-ylidene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.